Home > Products > Screening Compounds P138064 > Blood depressing substance 1
Blood depressing substance 1 -

Blood depressing substance 1

Catalog Number: EVT-1481618
CAS Number:
Molecular Formula: C210H297N57O56S6
Molecular Weight: 4708.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Potent and selective Kv3.4 potassium channel blocker (IC50 = 47 nM). Also potent TTX-sensitive sodium channel agonist (EC50 = 3 nM). Exhibits neuroprotective effect.
Overview

Blood depressing substance 1, also known as kappa-actitoxin-Avd4a, is a neurotoxin derived from the venom of the Mediterranean snakelocks sea anemone, Anemonia sulcata. This polypeptide is notable for its ability to modulate voltage-dependent potassium channels, particularly those in the Kv3 family, and certain sodium channels. Its name reflects its primary physiological effect: inducing a decrease in blood pressure by blocking specific potassium channels.

Source

Blood depressing substance 1 is sourced from the nematocysts of Anemonia sulcata, a species of sea anemone found in the Mediterranean region. The venom of this organism contains various bioactive compounds, with Blood depressing substance 1 being one of the most studied due to its unique pharmacological properties.

Classification

Blood depressing substance 1 belongs to the family of sea anemone type 3 toxin peptides. It is classified as a neurotoxin due to its effects on neuronal ion channels, which are critical for nerve signal transmission.

Synthesis Analysis

The synthesis of Blood depressing substance 1 can be achieved through solid-phase peptide synthesis techniques. This process involves several steps:

  1. Peptide Chain Assembly: The full-length peptide is synthesized by sequentially adding amino acids to a solid support using the Fmoc/tBu orthogonal strategy.
  2. Cysteine Modification: To study smaller fragments of Blood depressing substance 1, cysteine residues at specific positions are replaced with alanine to prevent disulfide bond formation, resulting in unfolded peptides.
  3. Fragment Identification: Various fragments are synthesized, including BDS-I[1-8], which contains the N-terminal octapeptide sequence and has been shown to inhibit Kv3.4 currents effectively.

The synthesis aims to identify smaller peptide fragments that retain the biological activity of the full-length compound while simplifying structural analysis and potential drug development .

Molecular Structure Analysis

Blood depressing substance 1 consists of a polypeptide chain comprising 43 amino acids. Its structural characteristics include:

The structural homology with other toxins from Anemonia sulcata suggests functional similarities and potential cross-reactivity with ion channels .

Chemical Reactions Analysis

Blood depressing substance 1 primarily engages in interactions with voltage-gated ion channels:

  • Potassium Channels: The toxin inhibits fast-inactivating Kv3-family potassium channels (Kv3.1, Kv3.2, Kv3.4) by binding to their voltage-sensitive domains. This inhibition leads to a depolarizing shift in the conductance-voltage relationship, making channel activation more difficult.
  • Sodium Channels: Blood depressing substance 1 enhances current flow through certain voltage-gated sodium channels (Nav1.1, Nav1.3, Nav1.6, Nav1.7) by slowing their inactivation kinetics.

These interactions result in altered neuronal excitability and contribute to its antihypertensive effects .

Mechanism of Action

The mechanism of action of Blood depressing substance 1 involves several key processes:

  1. Binding: The toxin binds specifically to the S3b and S4 subunits of Kv3 potassium channels and the S3-S4 linker of sodium channels.
  2. Channel Modulation: By modifying the voltage-dependent gating properties, Blood depressing substance 1 slows both activation and inactivation kinetics of these channels.
  3. Increased Conductance: For sodium channels, this results in increased current during depolarization due to prolonged channel opening.

The potent effect on human Nav1.7 channels makes Blood depressing substance 1 particularly interesting for further pharmacological studies .

Physical and Chemical Properties Analysis

Blood depressing substance 1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 4,600 Da (Daltons).
  • Amino Acid Composition: Contains six cysteine residues contributing to its stability through disulfide bonds.
  • Solubility: As a polypeptide, it is soluble in aqueous solutions but may require specific conditions (e.g., pH adjustments) for optimal solubility.

These properties influence its biological activity and potential therapeutic applications .

Applications

Blood depressing substance 1 has several scientific applications:

  • Neuroscience Research: It serves as a valuable tool for studying ion channel dynamics and neuronal signaling pathways.
  • Pharmacological Development: Due to its ability to modulate ion channels involved in pain pathways (e.g., Nav1.7), it has potential as a lead compound for developing new analgesics or antihypertensive agents.
  • Cellular Studies: Research involving Alzheimer’s disease has shown that Blood depressing substance 1 can counteract neurotoxic effects induced by amyloid-beta peptides by inhibiting specific potassium currents .
Introduction to Blood Depressing Substance 1 (BDS-1)

Definition and Historical Context in Depression Research

Blood Depressing Substance-1 (BDS-1), also termed kappa-actitoxin-Avd4a, is a 43-amino acid polypeptide neurotoxin isolated from the venom of the Mediterranean snakelocks sea anemone (Anemonia sulcata). Its discovery emerged from investigations into venom components affecting cardiovascular parameters, with early research (Diochot et al., 1998) identifying its potent blood pressure-lowering effects via Kv3 potassium channel blockade, leading to its nomenclature [1]. Structurally, BDS-1 features three disulfide bridges (Cys4-Cys39, Cys6-Cys32, Cys22-Cys40) that stabilize its three-stranded antiparallel β-sheet configuration with a characteristic right-handed twist [1] [7]. While initially studied for its acute physiological effects, BDS-1 gained significance in neuroscience due to its selective modulation of ion channels implicated in neuronal excitability and synaptic plasticity—processes fundamentally dysregulated in mood disorders like Major Depressive Disorder (MDD) [1] [5].

Classification Within Neurobiological and Metabolic Frameworks

BDS-1 is classified within the sea anemone type 3 toxin peptide family. Its primary neurobiological targets are voltage-gated ion channels:

  • Potassium Channels: BDS-1 is a potent, reversible inhibitor of Kv3-family channels (Kv3.1, Kv3.2, Kv3.4), crucial for regulating high-frequency neuronal firing and fast-spiking interneuron activity [1] [5] [7].
  • Sodium Channels: BDS-1 modulates voltage-gated sodium channels (Nav), notably enhancing tetrodotoxin-sensitive (TTX-S) currents, particularly Nav1.7, while weakly inhibiting TTX-resistant (TTX-R) Nav channels [1] [3] [7].

This dual-channel targeting distinguishes BDS-1 mechanistically from classic monoaminergic antidepressants. Its actions fit within broader neurobiological frameworks of MDD, which emphasize dysregulated neuronal excitability, network synchrony (governed by Kv3 channels), and altered signal propagation (influenced by Nav channels) [3] [6] [8]. Metabolically, while not directly a metabolic hormone, BDS-1’s modulation of neuronal excitability indirectly impacts brain circuits regulating the hypothalamic-pituitary-adrenal (HPA) axis, a system frequently dysregulated in MDD and implicated in stress-related metabolic disturbances [4] [6].

Table 1: Primary Ion Channel Targets of BDS-1

Ion Channel TypeSpecific SubunitsEffect of BDS-1Potency/ConcentrationFunctional Consequence
Potassium (Kv3)Kv3.1, Kv3.2, Kv3.4Inhibition (Blockade)~60-70% block at 2.5-2.8 µM [1] [7]Depolarizing shift, slowed activation/inactivation kinetics; Broadens action potentials, reduces fast-spiking capacity
Sodium (Nav)Nav1.1, Nav1.3, Nav1.6, Nav1.7Enhancement (TTX-S, esp. Nav1.7); Weak Inhibition (TTX-R) [1] [3] [7]High potency for Nav1.7 (100 nM) [7]Slows inactivation → ↑ Na+ current → ↑ neuronal excitability

Scope of BDS-1 in Major Depressive Disorder (MDD) Pathophysiology

BDS-1 provides a unique pharmacological tool for probing specific pathophysiological mechanisms implicated in MDD:

  • Dysregulation of Neuronal Excitability and Circuit Function:
  • Prefrontal Cortex & Limbic System: Kv3.4 channels are highly expressed in brain regions critical for mood regulation (prefrontal cortex, amygdala, hippocampus). BDS-1-mediated inhibition of Kv3.4 disrupts the fast-spiking activity of GABAergic interneurons. This impairment can reduce inhibitory control, leading to network hyperexcitability and disrupted gamma oscillations, phenomena linked to anhedonia and cognitive deficits in MDD [1] [8].
  • Stress-Induced Hyperexcitability: Chronic stress, a major MDD risk factor, alters ion channel expression and function. BDS-1's enhancement of Nav1.7 currents mirrors stress-induced increases in neuronal excitability within mood-regulating circuits, potentially contributing to the persistent hyperexcitability observed in MDD models [3] [4] [8].
  • Interaction with Monoaminergic and Stress Systems:
  • While BDS-1 does not directly target monoamine transporters or receptors, its effects on neuronal firing patterns modulate the activity of monoaminergic nuclei (e.g., serotonergic raphe nuclei, noradrenergic locus coeruleus) whose axons possess Kv3 and Nav channels. Slowed inactivation kinetics in these axons could alter neurotransmitter release dynamics [1] [6].
  • BDS-1's ability to alter neuronal excitability directly impacts the HPA axis. Hyperexcitability in the hypothalamus or amygdala, potentially exacerbated by BDS-1-like modulation, can lead to CRH overproduction and HPA axis hyperactivity—a core neuroendocrine feature of MDD [4] [6].
  • Potential Role in Neuroinflammatory and Metabolic Coupling:
  • Chronic stress/HPA dysfunction promotes neuroinflammation (e.g., via cytokines like IL-6, TNF-α). BDS-1's modulation of ion channels in microglia or astrocytes (though less studied) could theoretically influence neuroinflammatory processes implicated in MDD [4].
  • Altered brain energy metabolism and neurovascular coupling (NVC) are observed in MDD. While BDS-1's direct role is unclear, Kv3 channels influence astrocytic function and cerebral blood flow regulation. Disruption by BDS-1 could model aspects of metabolic dysregulation seen in MDD [4] [9].

Table 2: Linking BDS-1 Mechanisms to MDD Pathophysiological Features

MDD Pathophysiological FeatureBDS-1 MechanismPotential ConsequenceSupporting Research Context
Impaired GABAergic InhibitionKv3.4 blockade in fast-spiking interneurons↓ Fast-spiking activity → ↓ GABA release → ↑ Network excitability → Anhedonia/Cognitive dysfunctionYeung et al. 2005 [1]; PsychDB [8]
Neuronal HyperexcitabilityNav1.7 enhancement (slowed inactivation)↑ Persistent Na+ current → ↑ Action potential firing → Altered signal processing in limbic circuitsLiu et al. 2012 [1] [3]; NCBI [3]
HPA Axis DysregulationAltered excitability in hypothalamus/amygdalaPotential ↑ CRH release → ↑ Cortisol → Metabolic dysregulation, NeurotoxicityPMC [4]; StatPearls [3]
Circadian Rhythm DisruptionKv3 channels regulate SCN neuronal firingPotential disruption of SCN rhythmicity → Sleep/wake disturbancesWikipedia (MDD) [6]; PsychDB [8]

Properties

Product Name

Blood depressing substance 1

Molecular Formula

C210H297N57O56S6

Molecular Weight

4708.37

InChI

InChI=1S/C210H297N57O56S6/c1-13-107(7)169-199(313)247-134(74-106(5)6)179(293)239-130(42-27-67-222-210(218)219)175(289)227-95-167(284)259-171(111(11)270)201(315)258-153-103-329-328-99-149(191(305)248-143(79-117-54-62-124(275)63-55-117)205(319)266-71-32-47-158(266)197(311)250-145(208(322)323)82-120-88-220-104-232-120)255-193(307)152-102-327-326-101-151(256-198(312)156-45-30-68-263(156)203(317)110(10)233-173(287)109(9)213)190(304)242-137(75-113-33-16-15-17-34-113)182(296)253-150(192(306)251-146(96-268)177(291)229-91-164(281)235-132(40-23-25-65-212)204(318)264-69-28-43-154(264)195(309)231-94-163(280)234-129(41-26-66-221-209(216)217)174(288)226-92-166(283)238-142(85-168(285)286)184(298)241-133(73-105(3)4)180(294)244-139(186(300)260-169)80-118-86-223-127-37-20-18-35-125(118)127)100-325-324-98-148(189(303)243-138(78-116-52-60-123(274)61-53-116)181(295)240-131(39-22-24-64-211)178(292)249-144(81-119-87-224-128-38-21-19-36-126(119)128)206(320)267-72-31-46-157(267)196(310)246-141(84-160(215)277)187(301)261-170(108(8)14-2)200(314)257-152)254-183(297)140(83-159(214)276)245-188(302)147(97-269)252-202(316)172(112(12)271)262-185(299)136(77-115-50-58-122(273)59-51-115)237-165(282)93-228-176(290)135(76-114-48-56-121(272)57-49-114)236-162(279)90-225-161(278)89-230-194(308)155-44-29-70-265(155)207(153)321/h15-21,33-38,48-63,86-88,104-112,129-158,169-172,223-224,268-275H,13-14,22-32,39-47,64-85,89-103,211-213H2,1-12H3,(H2,214,276)(H2,215,277)(H,220,232)(H,225,278)(H,226,288)(H,227,289)(H,228,290)(H,229,291)(H,230,308)(H,231,309)(H,233,287)(H,234,280)(H,235,281)(H,236,279)(H,237,282)(H,238,283)(H,239,293)(H,240,295)(H,241,298)(H,242,304)(H,243,303)(H,244,294)(H,245,302)(H,246,310)(H,247,313)(H,248,305)(H,249,292)(H,250,311)(H,251,306)(H,252,316)(H,253,296)(H,254,297)(H,255,307)(H,256,312)(H,257,314)(H,258,315)(H,259,284)(H,260,300)(H,261,301)(H,262,299)(H,285,286)(H,322,323)(H4,216,217,221)(H4,218,219,222)

InChI Key

NHDQBZJQNKDJOQ-UHFFFAOYSA-N

Synonyms

Blood depressing substance 1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.